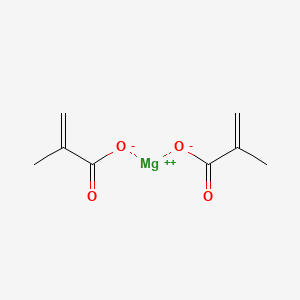
(E)-3-(4-azidophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a propenal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-azidophenyl)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoacetophenone.
Formation of Propenal Moiety: The bromoacetophenone undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(4-bromophenyl)prop-2-enal.
Azidation: The bromine atom in the (E)-3-(4-bromophenyl)prop-2-enal is then replaced with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
Oxidation: (E)-3-(4-carboxyphenyl)prop-2-enal.
Reduction: (E)-3-(4-aminophenyl)prop-2-enal.
Substitution: Various substituted phenylpropenals depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May be used in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-3-(4-azidophenyl)prop-2-enal would depend on its specific application. For example, in bioconjugation reactions, the azide group can participate in click chemistry reactions with alkynes to form stable triazole linkages. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-bromophenyl)prop-2-enal: Similar structure but with a bromine atom instead of an azide group.
(E)-3-(4-aminophenyl)prop-2-enal: Similar structure but with an amine group instead of an azide group.
(E)-3-(4-nitrophenyl)prop-2-enal: Similar structure but with a nitro group instead of an azide group.
Uniqueness
(E)-3-(4-azidophenyl)prop-2-enal is unique due to the presence of the azide group, which imparts distinct reactivity and potential for use in click chemistry and other applications.
Propriétés
Formule moléculaire |
C9H7N3O |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(E)-3-(4-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H/b2-1+ |
Clé InChI |
MFGPIUGUWLAIGM-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C=O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)




![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)




